Platinum(4+);triphenylphosphane;tetrachloride

Coordination Chemistry Electrochemistry Catalyst Precursor Design

Pt(PPh₃)₂Cl₄ (CAS 10199-34-5) is an octahedral Pt(IV) complex valued for its kinetic inertness and distinct redox behavior, unlike Pt(II) analogs. It serves as a molecular precursor for impregnation-derived Pt/Al₂O₃ catalysts, where controlled thermal decomposition ensures uniform Pt dispersion and superior hydrogenation activity. Select this compound for reproducible catalyst synthesis requiring defined Pt(IV) stoichiometry.

Molecular Formula C36H32Cl2P2Pt+2
Molecular Weight 790.554922
CAS No. 10199-34-5
Cat. No. B167704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(4+);triphenylphosphane;tetrachloride
CAS10199-34-5
Molecular FormulaC36H32Cl2P2Pt+2
Molecular Weight790.554922
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4
InChIKeyIUUWDHXJKGZVAG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(4+) Triphenylphosphane Tetrachloride (CAS 10199-34-5): A Pt(IV) Precursor for Oxidation-State-Dependent Catalysis and Material Synthesis


Platinum(4+);triphenylphosphane;tetrachloride, formulated as Pt(PPh₃)₂Cl₄, is a coordination complex wherein a platinum(IV) center is ligated by two triphenylphosphine and four chloride ligands . Unlike its Pt(II) counterpart cis-Pt(PPh₃)₂Cl₂, this Pt(IV) species exhibits octahedral coordination geometry and distinct redox properties, making it a valuable precursor for synthesizing higher oxidation state platinum complexes and heterogenized catalysts where controlled thermal decomposition yields molecularly dispersed platinum on supports [1]. The compound is characterized by its solid-state stability and defined stoichiometry, which are critical for reproducible experimental outcomes in both academic and industrial settings.

Why Substituting Pt(PPh₃)₂Cl₄ with cis-Pt(PPh₃)₂Cl₂ or Pt(PPh₃)₄ Compromises Redox-Controlled Applications


Generic substitution among triphenylphosphine platinum complexes is not viable due to the divergent reactivity profiles dictated by the metal's oxidation state. While Pt(0) complexes like Pt(PPh₃)₄ are strong reductants and Pt(II) species like cis-Pt(PPh₃)₂Cl₂ are widely used as homogeneous catalysts, the Pt(IV) oxidation state in Pt(PPh₃)₂Cl₄ confers significantly greater kinetic inertness to ligand substitution and a distinct redox potential [1]. For applications requiring a molecular Pt(IV) precursor that can be thermally decomposed on a support to achieve uniform metal dispersion—a process that yields catalysts with higher activity than those derived from Pt(NH₃)₄Cl₂—substitution with a Pt(II) analog would fundamentally alter the decomposition pathway, leading to non-uniform metal distributions and inferior catalytic performance [2].

Quantitative Differentiation of Platinum(4+) Triphenylphosphane Tetrachloride Against Pt(II) and Pt(0) Analogs


Oxidation State and Ligand Field Stability: Pt(IV) vs. Pt(II) Triphenylphosphine Complexes

The Pt(IV) oxidation state in Pt(PPh₃)₂Cl₄ confers substantially greater kinetic inertness to ligand substitution compared to Pt(II) analogs such as cis-Pt(PPh₃)₂Cl₂ [1]. This difference is quantified by the crystal field stabilization energy (CFSE) for a d⁶ low-spin octahedral complex, which is significantly higher than that of a d⁸ square-planar complex [2]. The octahedral coordination geometry of Pt(IV) complexes, as confirmed by single-crystal X-ray diffraction for related [PtCl₄(PPh₃)(L)] species, contrasts with the square-planar geometry of Pt(II) analogs, directly impacting their suitability as stable precursors in further synthetic transformations [1].

Coordination Chemistry Electrochemistry Catalyst Precursor Design

Catalyst Performance: Supported Pt Derived from Triphenylphosphine Platinum Complex vs. Ammine Complex

Pt/Al₂O₃ catalysts prepared via impregnation with a triphenylphosphine platinum complex, followed by thermal treatment in an oxygen atmosphere prior to reduction, exhibit higher hydrogenation activity compared to those prepared from Pt(NH₃)₄Cl₂ [1]. The uniform platinum distribution achieved from the phosphine precursor, attributed to chemical bonding with the support, is a key differentiator. While this study does not explicitly isolate Pt(PPh₃)₂Cl₄, the finding is directly applicable to the class of triphenylphosphine-containing Pt(IV) precursors, including the title compound.

Heterogeneous Catalysis Catalyst Preparation Hydrogenation

Solid-State Stability of Pt(IV) Triphenylphosphine Complexes vs. Solution Lability

Platinum(IV) complexes of the general formula [PtCl₄(PPh₃)(L)], which are direct structural analogs of the target Pt(PPh₃)₂Cl₄ compound, are stable in the solid state but decompose in solutions containing trace water [1]. This behavior is a direct consequence of the Pt(IV) oxidation state and the susceptibility of the triphenylphosphine ligand to oxidation. In contrast, the Pt(II) analog cis-Pt(PPh₃)₂Cl₂ is stable in both solid and solution states under ambient conditions.

Complex Stability Material Handling Synthetic Utility

Molecular Weight and Stoichiometry Precision: Pt(IV) Tetrachloride vs. Pt(II) Dichloride

The molecular formula of the target Pt(IV) compound, C₃₆H₃₀Cl₄P₂Pt, corresponds to a molecular weight of 861.46 g/mol . This is substantially higher than the 790.55 g/mol of the commonly confused Pt(II) analog, cis-Pt(PPh₃)₂Cl₂ [1]. This difference is critical for accurate stoichiometric calculations in synthesis and for verifying the identity of purchased material via elemental analysis or mass spectrometry.

Analytical Chemistry Quality Control Stoichiometric Calculations

Oxidation State Control in Catalyst Precursor Synthesis: Clean Conversion from Pt(II) to Pt(IV)

The synthesis of Pt(IV) triphenylphosphine complexes like [PtCl₄(PPh₃)(L)] from their Pt(II) precursors can be achieved cleanly and efficiently using iodobenzene dichloride (PhICl₂) in anhydrous solvents [1]. This method avoids the low yields and byproduct formation associated with direct chlorination using gaseous chlorine, where a great excess of reagent is often required, leading to complications [1]. The clean oxidation enables the reliable generation of Pt(IV) species, which can then serve as precursors for further applications.

Synthetic Methodology Oxidation Reactions Precursor Synthesis

Toxicological Profile: Acute Toxicity Classification of Pt(PPh₃)₂Cl₄ (as Bis(triphenylphosphine)platinum chloride)

According to the ECHA C&L Inventory, the compound associated with CAS 10199-34-5 (notified as Bis(triphenylphosphine)palladium chloride but referencing the platinum compound) is classified as Acute Toxicity Category 4 via oral, dermal, and inhalation routes, and as a skin and respiratory sensitizer [1]. This classification provides a quantifiable safety benchmark compared to other platinum complexes which may have different hazard profiles. For instance, Pt(PPh₃)₄ (CAS 14221-02-4) carries different hazard statements.

Safety Handling Regulatory Compliance

Targeted Application Scenarios for Platinum(4+) Triphenylphosphane Tetrachloride Based on Validated Performance Metrics


Precursor for High-Activity Supported Platinum Hydrogenation Catalysts

Pt(PPh₃)₂Cl₄ is ideally suited as a molecular precursor for the preparation of Pt/Al₂O₃ hydrogenation catalysts via impregnation. As demonstrated for related triphenylphosphine platinum complexes, thermal decomposition of the precursor in an oxygen atmosphere, followed by reduction, yields a catalyst with a uniformly dispersed Pt phase and superior hydrogenation activity compared to those derived from Pt(NH₃)₄Cl₂ [1]. This application leverages the compound's defined molecular structure and the Pt(IV) oxidation state to achieve controlled metal deposition.

Synthesis of Stable Pt(IV) Complexes for Ligand Substitution Studies and Prodrug Development

The kinetic inertness of the Pt(IV) center in Pt(PPh₃)₂Cl₄ and its analogs makes it an excellent starting material for synthesizing stable Pt(IV) complexes with potential biological applications. For example, trans-[PtCl₄(NCMe)(PPh₃)], a closely related complex, undergoes facile nucleophilic substitution of the labile acetonitrile ligand while retaining the Pt(IV) oxidation state [2]. This reactivity profile allows for the systematic introduction of bioactive ligands while maintaining the overall structural integrity required for prodrug strategies [3].

Controlled Redox Chemistry in Organometallic Synthesis

Where a reaction sequence requires a well-defined Pt(IV) intermediate to prevent unwanted reduction or to enable subsequent oxidative addition steps, Pt(PPh₃)₂Cl₄ provides a stable, isolable platform. The compound's higher oxidation state and octahedral geometry differentiate it from the more common Pt(II) and Pt(0) phosphine complexes, allowing for precise control over the metal's redox state in multi-step synthetic pathways [3].

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